molecular formula C17H19BrClNO B12780841 4'-(p-Bromophenyl)-3-dimethylaminopropiophenone hydrochloride CAS No. 101573-55-1

4'-(p-Bromophenyl)-3-dimethylaminopropiophenone hydrochloride

Cat. No.: B12780841
CAS No.: 101573-55-1
M. Wt: 368.7 g/mol
InChI Key: MXNRDWWTZQZILP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-(p-Bromophenyl)-3-dimethylaminopropiophenone hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a bromophenyl group, a dimethylamino group, and a propiophenone structure, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(p-Bromophenyl)-3-dimethylaminopropiophenone hydrochloride typically involves the bromination of phenylacetic acid followed by a series of chemical reactions to introduce the dimethylamino and propiophenone groups. One common method involves the electrophilic aromatic substitution of phenylacetic acid with bromine and mercuric oxide, followed by condensation with sodium cyanide in ethanol and hydrolysis with sodium hydroxide .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions using automated systems to ensure precision and safety. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4’-(p-Bromophenyl)-3-dimethylaminopropiophenone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-(p-Bromophenyl)-3-dimethylaminopropiophenone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-(p-Bromophenyl)-3-dimethylaminopropiophenone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, influencing various biochemical processes. Its bromophenyl group allows it to bind to specific receptors or active sites, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(p-Bromophenyl)-3-dimethylaminopropiophenone hydrochloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings.

Properties

CAS No.

101573-55-1

Molecular Formula

C17H19BrClNO

Molecular Weight

368.7 g/mol

IUPAC Name

1-[4-(4-bromophenyl)phenyl]-3-(dimethylamino)propan-1-one;hydrochloride

InChI

InChI=1S/C17H18BrNO.ClH/c1-19(2)12-11-17(20)15-5-3-13(4-6-15)14-7-9-16(18)10-8-14;/h3-10H,11-12H2,1-2H3;1H

InChI Key

MXNRDWWTZQZILP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.